molecular formula C15H12F2N2O3S B10936573 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B10936573
M. Wt: 338.3 g/mol
InChI Key: CIDQVQUMTYBLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or thienyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents like chlorosulfonic acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    1,2,4-Oxadiazole: Another isomer with different positioning of nitrogen and oxygen atoms in the ring.

    1,3,4-Triazole: Contains three nitrogen atoms in the ring, offering different chemical properties.

Uniqueness

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole is unique due to the presence of both difluoromethoxy and ethoxy groups on the phenyl ring, as well as the thienyl substituent

Properties

Molecular Formula

C15H12F2N2O3S

Molecular Weight

338.3 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C15H12F2N2O3S/c1-2-20-11-8-9(5-6-10(11)21-15(16)17)13-18-19-14(22-13)12-4-3-7-23-12/h3-8,15H,2H2,1H3

InChI Key

CIDQVQUMTYBLFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CS3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.